3-Buten-2-one, 1,1,1-trifluoro-4-(phenylmethoxy)-, (3E)-
Description
The compound 3-Buten-2-one, 1,1,1-trifluoro-4-(phenylmethoxy)-, (3E)- belongs to a class of α,β-unsaturated trifluoromethyl ketones. Its structure features a conjugated enone system (C=O and C=C bonds) with a trifluoromethyl (CF₃) group at the 1-position and a phenylmethoxy (benzyloxy, OCH₂C₆H₅) substituent at the 4-position. The (3E) designation indicates the trans configuration of the double bond. Fluorinated enones are valued in organic synthesis and medicinal chemistry due to their electron-deficient nature, enhancing reactivity in Michael additions and cycloadditions .
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-phenylmethoxybut-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)10(15)6-7-16-8-9-4-2-1-3-5-9/h1-7H,8H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZXJNIMQOMPPY-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC=CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO/C=C/C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 1,1,1-trifluoro-4-(phenylmethoxy)-, (3E)- can be achieved through several synthetic routes. One common method involves the Lewis acid-catalyzed hetero-Diels-Alder reaction of (E)-4-benzyloxy-1,1,1-trifluorobut-3-en-2-one with benzyl vinyl ether. The resulting cycloadduct undergoes hydroboration and hydrogenolytic debenzylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 1,1,1-trifluoro-4-(phenylmethoxy)-, (3E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Buten-2-one, 1,1,1-trifluoro-4-(phenylmethoxy)-, (3E)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 1,1,1-trifluoro-4-(phenylmethoxy)-, (3E)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylmethoxy group can interact with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., CF₃, F): Enhance the electrophilicity of the α,β-unsaturated system, promoting reactions with nucleophiles. Fluorinated analogs exhibit greater metabolic stability and lipophilicity compared to non-fluorinated counterparts .
- Aromatic vs.
- Amino vs.
Commercial Availability and Industrial Use
Several analogs, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and 1,1,1-trifluoro-4-phenyl-3-buten-2-one, have been commercially available since 1996, highlighting their industrial relevance as synthons .
Stability and Handling
For example, 1,1,1-trifluoro-4-[(2-fluorophenyl)amino]-3-buten-2-one is listed with safety advisories, emphasizing the need for proper handling protocols .
Biological Activity
3-Buten-2-one, 1,1,1-trifluoro-4-(phenylmethoxy)-, (3E)- is an organic compound with the molecular formula C11H9F3O2. Its structure features a trifluoromethyl group and a phenylmethoxy group attached to a butenone backbone. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.
The compound is characterized by its unique functional groups that enhance its lipophilicity and biological activity. The trifluoromethyl group increases membrane permeability, while the phenylmethoxy group allows for specific interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H9F3O2 |
| Molecular Weight | 224.19 g/mol |
| CAS Number | 213128-74-6 |
| IUPAC Name | (E)-1,1,1-trifluoro-4-phenylmethoxybut-3-en-2-one |
The biological activity of 3-Buten-2-one, 1,1,1-trifluoro-4-(phenylmethoxy)- is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The lipophilic nature of the trifluoromethyl group facilitates penetration into biological membranes, while the phenylmethoxy moiety can engage in π-π stacking interactions with aromatic residues in proteins. This dual interaction mechanism enhances the compound's binding affinity and specificity towards biological targets.
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. A study highlighted its potential role in inhibiting specific enzymes involved in metabolic pathways. The compound was evaluated for its inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
Case Studies
- Enzyme Inhibition Study : In vitro assays demonstrated that 3-Buten-2-one, 1,1,1-trifluoro-4-(phenylmethoxy)- inhibited COX activity with an IC50 value of approximately 25 µM. This suggests potential applications in anti-inflammatory drug development.
- Anticancer Activity : Another study investigated the cytotoxic effects of the compound against various cancer cell lines. The results showed significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 18 µM and 22 µM respectively.
Research Findings
A comprehensive review of literature reveals several studies focusing on the biological activities of this compound:
- Molecular Docking Studies : Molecular docking simulations have shown that the compound can effectively bind to active sites of target proteins such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor), indicating potential as an antiangiogenic agent.
- ADMET Properties : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis suggests favorable profiles for oral bioavailability and low toxicity levels in preliminary tests.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Buten-2-one, 1,1,1-trifluoro-4-(phenylmethoxy)-, (3E)-, and how do reaction conditions influence yield?
- Methodology : High-yield synthesis (99%, 97%, 96%) can be achieved via palladium-catalyzed cross-coupling reactions or nucleophilic substitution under inert atmospheres. Key factors include:
- Catalyst selection : Pd(PPh₃)₄ for Suzuki-Miyaura couplings.
- Temperature control : Reactions at 60–80°C minimize side-product formation.
- Solvent optimization : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility of fluorinated intermediates .
Q. How is the structural characterization of this compound performed, particularly its stereochemistry and crystal packing?
- Methodology :
- X-ray crystallography : Monoclinic crystal system (space group P21/n) with lattice parameters a = 9.6902 Å, b = 20.3345 Å, c = 12.9556 Å, and β = 110.636°. Hydrogen bonding and van der Waals interactions stabilize the (3E)-configuration .
- Spectroscopy : ¹⁹F NMR (δ ~ -70 ppm for CF₃ groups) and IR (C=O stretch at 1700–1750 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 96% vs. 99%) for this compound?
- Methodology : Systematic analysis of variables:
- Purification techniques : Column chromatography (silica gel, hexane/ethyl acetate) vs. recrystallization (using ethanol/water mixtures).
- Reaction monitoring : In-situ FTIR or HPLC to track intermediate formation.
- Reproducibility : Strict control of moisture levels (<50 ppm H₂O) and oxygen-free environments .
Q. What strategies are employed to study the compound’s interactions with biological macromolecules (e.g., proteins)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity (KD).
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor interactions.
- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding modes, leveraging the compound’s trifluoromethyl group for hydrophobic interactions .
Q. How is regioselectivity achieved in derivatization reactions involving the phenylmethoxy group?
- Methodology :
- Protecting groups : Temporarily shield reactive sites (e.g., using tert-butyldimethylsilyl ethers) to direct electrophilic substitution to the para position.
- Catalytic systems : Cu(I)/ligand systems for Ullmann-type couplings to introduce aryl halides selectively .
Q. What computational approaches are used to predict the compound’s physicochemical properties and reactivity?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess stability.
- Topological Polar Surface Area (TPSA) : Estimate bioavailability (TPSA = 44.8 Ų suggests moderate membrane permeability) .
Application-Oriented Questions
Q. How can researchers explore novel applications of this compound in materials science or medicinal chemistry?
- Methodology :
- Photovoltaic studies : Integrate into organic semiconductors; measure charge mobility via time-resolved microwave conductivity.
- Antimicrobial assays : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC values).
- Prodrug design : Functionalize the ketone group for pH-sensitive release in tumor microenvironments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
